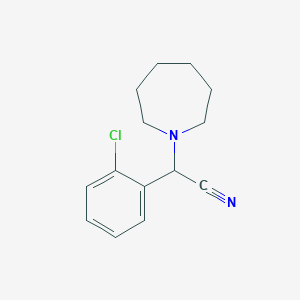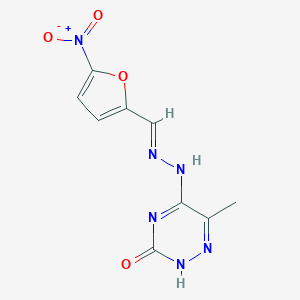
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in various fields.
Applications De Recherche Scientifique
DNDS has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DNDS has been investigated for its potential as an anticancer agent. Studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. DNDS has also been studied for its potential as an anti-inflammatory agent. In materials science, DNDS has been investigated for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. In environmental science, DNDS has been studied for its potential as a water-soluble fluorescent dye for the detection of pollutants in water.
Mécanisme D'action
The mechanism of action of DNDS is not fully understood. However, studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS binds to tubulin, a protein that is essential for the formation of microtubules, and prevents the polymerization of tubulin into microtubules. This disrupts the microtubule network, which is essential for cell division, and ultimately leads to cell death.
Biochemical and Physiological Effects
DNDS has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DNDS has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNDS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. DNDS also has the advantage of being water-soluble, which makes it easy to work with in lab experiments. However, one of the limitations of using DNDS in lab experiments is its potential toxicity. Studies have shown that high concentrations of DNDS can be toxic to cells and may cause cell death.
Orientations Futures
There are several future directions for the study of DNDS. One potential direction is the development of DNDS-based anticancer drugs. Studies have shown that DNDS inhibits the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DNDS-based sensors and electronic devices. DNDS has been shown to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. Finally, the potential environmental applications of DNDS, such as its use as a water-soluble fluorescent dye for the detection of pollutants in water, could be further explored.
Conclusion
In conclusion, N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, or DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS has been synthesized through various methods and has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. DNDS inhibits the growth of cancer cells by disrupting the microtubule network and has anti-inflammatory and antioxidant properties. DNDS has the potential to be used in the development of anticancer drugs, sensors, and electronic devices. Further research is needed to fully understand the mechanism of action of DNDS and its potential applications in various fields.
Méthodes De Synthèse
DNDS can be synthesized through various methods, including the reaction of 1,5-naphthalenedisulfonic acid with diethylamine and diphenylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and yields DNDS as a white crystalline solid. Other methods of synthesis include the reaction of 1,5-naphthalenedisulfonic acid with ethylamine and phenylamine or with diethylamine and aniline.
Propriétés
Formule moléculaire |
C26H26N2O4S2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
1-N,5-N-diethyl-1-N,5-N-diphenylnaphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-27(21-13-7-5-8-14-21)33(29,30)25-19-11-18-24-23(25)17-12-20-26(24)34(31,32)28(4-2)22-15-9-6-10-16-22/h5-20H,3-4H2,1-2H3 |
Clé InChI |
OGABIIFTHJAYOY-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)

![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)
![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)
